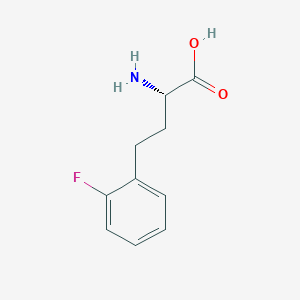

2-Fluoro-L-homophenylalanine

Vue d'ensemble

Description

2-Fluoro-L-homophenylalanine is a useful research compound. Its molecular formula is C10H12FNO2 and its molecular weight is 197.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-Fluoro-L-homophenylalanine (2-F-L-HPA) is a fluorinated derivative of the amino acid homophenylalanine, characterized by the substitution of a fluorine atom at the second position of the phenyl ring. This modification not only alters its chemical properties but also enhances its biological activity, making it a significant compound in various fields, including drug development and biochemical research.

The chemical formula of 2-F-L-HPA is , with a molecular weight of approximately 419.44 g/mol. The synthesis typically involves the introduction of the fluorine atom into the homophenylalanine structure, often utilizing methods such as electrophilic fluorination or nucleophilic substitution techniques. The presence of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group facilitates its use in solid-phase peptide synthesis, preventing undesired reactions during coupling processes.

Biological Activity Overview

Fluorinated amino acids like 2-F-L-HPA have been shown to significantly influence peptide stability and bioactivity. The incorporation of fluorine can enhance resistance to enzymatic degradation, thereby increasing the therapeutic potential of peptides. Additionally, these compounds exhibit unique interactions with biological targets due to their altered electronic properties.

- Enzyme Interaction : Studies indicate that 2-F-L-HPA interacts with various enzymes and proteins, potentially altering their activity or stability. This has been investigated through biochemical assays that reveal how fluorinated residues can impact protein behavior and function.

- Transport Mechanisms : Research has demonstrated that 2-F-L-HPA can be transported by specific amino acid transporters such as LAT1, which is crucial for its uptake in tumor cells. This selectivity is essential for its application in cancer therapies .

- Anticancer Properties : The compound has been noted for its potential to suppress cancer cell proliferation by inhibiting pathways associated with tumorigenesis, such as NF-κB signaling. It may also induce apoptosis and autophagy in cancer cells .

Case Study: Anticancer Activity

A study highlighted the anticancer effects of fluorinated amino acids, including 2-F-L-HPA, where it was shown to inhibit NF-κB-regulated gene products associated with various cancers. This suppression leads to reduced tumor growth and enhanced apoptosis in malignant cells .

| Biological Activity | Mechanism | References |

|---|---|---|

| Anticancer | Inhibits NF-κB; induces apoptosis | |

| Enzyme Stability | Alters protein interactions | |

| Transport Efficiency | Substrate for LAT1 |

Research on Neuropharmacology

In neuropharmacological studies, 2-F-L-HPA has been utilized to explore its effects on neurotransmitter systems. Its analogs are being investigated for potential treatments for neurological disorders due to their ability to modify receptor interactions and enhance synaptic transmission .

Applications in Drug Development

The unique properties of 2-F-L-HPA make it a valuable building block in pharmaceutical research:

- Drug Design : Its ability to target specific receptors enhances drug efficacy.

- Protein Engineering : Used to create modified proteins for studying enzyme activity.

- Biochemical Research : Helps understand metabolic pathways influenced by amino acid substitutions.

Propriétés

IUPAC Name |

(2S)-2-amino-4-(2-fluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDDGWLHCOPIQU-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CC[C@@H](C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001246302 | |

| Record name | Benzenebutanoic acid, α-amino-2-fluoro-, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260587-26-5 | |

| Record name | Benzenebutanoic acid, α-amino-2-fluoro-, (αS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260587-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenebutanoic acid, α-amino-2-fluoro-, (αS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.